molecular formula C7H8BrNO2 B2653420 3-Bromo-2,5-dimethoxypyridine CAS No. 1093951-75-7

3-Bromo-2,5-dimethoxypyridine

Cat. No. B2653420
CAS RN: 1093951-75-7
M. Wt: 218.05
InChI Key: KJGCCWVOTAHJFU-UHFFFAOYSA-N
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Description

“3-Bromo-2,5-dimethoxypyridine” is a chemical compound used in scientific research. It is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent .


Molecular Structure Analysis

The molecular structures of “this compound” have been optimized using both methods (DFT and HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The bromination reaction of MPE is a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1 .

Scientific Research Applications

Synthesis and Structural Studies

3-Bromo-2,5-dimethoxypyridine serves as a key intermediate in the synthesis of complex molecules due to its reactive bromo and methoxy groups. For instance, it has been utilized in the synthesis of Meldrum’s acid derivatives through reactions with pyridine and aqueous potassium carbonate, highlighting its versatility in forming structurally diverse compounds (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, its role in creating polyhalogenated 4,4'-bipyridines via a dimerization procedure demonstrates its utility in forming compounds with potential applications in materials science and catalysis (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).

Reactivity and Antioxidant Properties

The reactivity of this compound has been explored in various synthetic contexts. One study reported the efficient synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its potential in constructing phosphorus-containing compounds with interesting chemical properties (Chen Yu-yan, 2004). Another significant application is in the development of novel chain-breaking antioxidants, where derivatives of this compound have shown promising antioxidant activities, indicating potential uses in pharmaceuticals and materials resistant to oxidative degradation (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Analytical Applications

In analytical chemistry, derivatives of this compound have found applications in the determination of bromate in water. This highlights its utility in environmental monitoring and ensuring the safety of drinking water (Alonso-mateos, Almendral-Parra, & Fuentes-Prieto, 2008).

Molecular Interactions and Structure Elucidation

Studies on the structural aspects of compounds derived from this compound have provided insights into molecular interactions, such as hydrogen bonding and electrostatic interactions. These studies contribute to our understanding of molecular conformations and are essential in the design of new molecules with desired physical and chemical properties (Dega-Szafran, Katrusiak, & Szafran, 2001).

Mechanism of Action

The mechanism underlying the synthesis of “3-Bromo-2,5-dimethoxypyridine” involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent .

Safety and Hazards

“3-Bromo-2,5-dimethoxypyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-bromo-2,5-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGCCWVOTAHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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